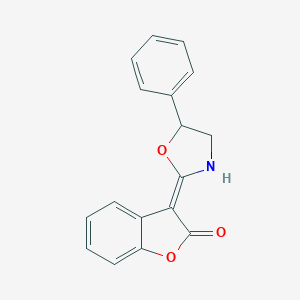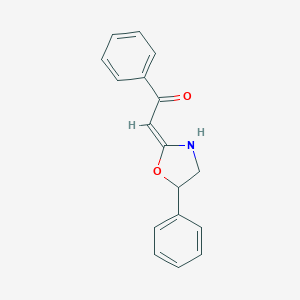
2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PID, and its molecular formula is C19H13NO2. PID is a heterocyclic compound that contains both a five-membered oxazolidine ring and an indene ring. It has a molecular weight of 287.31 g/mol and a melting point of 236-238°C.
Mécanisme D'action
The mechanism of action of PID is not well understood. However, it is believed that the presence of the oxazolidine ring in the molecule enhances its electron-accepting ability, making it suitable for use in organic semiconductors.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of PID. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PID in lab experiments include its high yield synthesis method, non-toxicity, and potential applications in organic electronics. However, its limitations include the lack of information on its mechanism of action and limited studies on its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on PID. Some of these include:
1. Further studies on the mechanism of action of PID to better understand its electron-accepting ability and potential applications in organic electronics.
2. Investigation of the potential applications of PID in other fields such as catalysis and medicinal chemistry.
3. Synthesis of novel derivatives of PID to improve its performance in organic electronics.
4. Studies on the toxicity of PID and its potential impact on the environment.
Conclusion:
In conclusion, 2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione is a promising compound that has potential applications in various fields of science. Its efficient synthesis method, non-toxicity, and potential applications in organic electronics make it an attractive compound for further research. However, more studies are needed to better understand its mechanism of action and potential impact on the environment.
Méthodes De Synthèse
The synthesis method of PID involves the reaction between 2-phenylindene-1,3-dione and N-phenylglycine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature, and the product is obtained in high yield after purification. This method is efficient and straightforward, making it suitable for large-scale production.
Applications De Recherche Scientifique
PID has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic electronics. PID has been used as a building block for the synthesis of novel organic semiconductors, which have shown excellent performance in organic field-effect transistors and organic photovoltaics.
Propriétés
Formule moléculaire |
C18H13NO3 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-(5-phenyl-1,3-oxazolidin-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C18H13NO3/c20-16-12-8-4-5-9-13(12)17(21)15(16)18-19-10-14(22-18)11-6-2-1-3-7-11/h1-9,14,19H,10H2 |
Clé InChI |
WZPZAXAXBRIIFB-UHFFFAOYSA-N |
SMILES |
C1C(OC(=C2C(=O)C3=CC=CC=C3C2=O)N1)C4=CC=CC=C4 |
SMILES canonique |
C1C(OC(=C2C(=O)C3=CC=CC=C3C2=O)N1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)





![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)


![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
